rac-trans-Sertraline

Description

Contextualization within Stereoisomeric Drug Development

Stereoisomeric drug development is a critical area in pharmaceutical science. Many drugs are chiral, and their biological targets, such as proteins and enzymes, are also chiral. patsnap.commhmedical.comresearchgate.net This chirality means that the interaction between a drug and its target is highly dependent on the drug's three-dimensional structure. patsnap.commhmedical.com As a result, different stereoisomers of a drug can interact differently with biological systems, leading to variations in pharmacological activity, metabolism, and excretion. nih.govpatsnap.comresearchgate.net

Historically, many chiral drugs were developed and marketed as racemic mixtures. nih.govresearchgate.net However, as the understanding of stereochemistry in biological systems deepened, it became clear that often only one enantiomer of a racemic mixture is primarily responsible for the desired therapeutic effect, while the other enantiomer may be less active, inactive, or even contribute to adverse effects. nih.govnumberanalytics.compatsnap.com This realization has driven a shift in the pharmaceutical industry towards the development and marketing of single-enantiomer drugs. nih.govresearchgate.net

Significance of Stereochemistry in Pharmacological and Biochemical Research

The significance of stereochemistry in pharmacological and biochemical research cannot be overstated. The three-dimensional arrangement of atoms dictates how a molecule interacts with biological macromolecules, influencing binding affinity, specificity, and downstream biological effects. patsnap.commhmedical.comijpsjournal.com

In pharmacological research, stereochemistry is crucial for understanding drug-target interactions. Enzymes, receptors, and transporters are often highly selective for a particular stereoisomer. patsnap.com For example, the binding site of a receptor may be shaped in such a way that only one enantiomer of a chiral ligand can fit and activate or inhibit it effectively, much like a specific key fits a specific lock. patsnap.com

In biochemical research, stereochemistry is fundamental to the study of biological processes. Many biological molecules, such as amino acids (except glycine), proteins, carbohydrates, and nucleic acids, are chiral. researchgate.net Their specific stereoconfigurations are essential for their biological function and interactions. Enzymes, which are chiral catalysts, often exhibit high stereoselectivity, catalyzing reactions that produce specific stereoisomers.

Research into compounds like rac-trans-Sertraline (B24172), even if the racemate itself is not the primary therapeutic agent, contributes to this understanding. Studying the properties of the trans stereoisomers, for instance, can provide valuable information about their potential interactions with biological systems, their metabolic fate, or their role as intermediates or impurities in the synthesis of the desired stereoisomer. nih.gov

Rationale for Dedicated Academic Inquiry into this compound

Dedicated academic inquiry into this compound is warranted for several reasons, primarily centered on its chemical nature and its relationship to the therapeutically important sertraline (B1200038).

Firstly, from a synthetic chemistry perspective, understanding the formation and properties of this compound is vital for developing efficient and selective synthetic routes to the desired (1S,4S)-cis-sertraline. thieme-connect.comresearchgate.net The synthesis of chiral compounds often involves steps that can produce multiple stereoisomers, including racemic mixtures and diastereomers. numberanalytics.comnih.gov Investigating the conditions that favor or disfavor the formation of the trans isomers, and developing methods for their separation or conversion, are important areas of research. numberanalytics.comnih.govnih.gov this compound can be a byproduct or an intermediate in the synthesis of sertraline, and its presence needs to be controlled and understood. nih.gov

Secondly, studying this compound contributes to the fundamental understanding of stereoisomerism in this class of compounds. Comparing the chemical and physical properties of the trans isomers with the cis isomers provides valuable data on the influence of stereochemistry on molecular characteristics. Although the trans isomers may have reduced or different biological activity compared to the cis isomer, understanding their behavior in biological assays or in vitro studies can still provide insights into structure-activity relationships.

Thirdly, in the context of quality control and regulatory requirements for chiral drugs, the analysis and characterization of related stereoisomers, such as those present in this compound, are essential. wisdomlib.orgnih.gov Academic research into analytical methods for separating and quantifying these stereoisomers supports the development of robust quality control procedures in pharmaceutical manufacturing.

Finally, exploring the potential, albeit different, biological activities of the individual enantiomers within this compound or the mixture itself can sometimes reveal unexpected pharmacological properties or serve as a starting point for the development of new chemical entities with distinct therapeutic profiles. researchgate.net While the primary focus for sertraline is the cis isomer, academic research allows for a broader exploration of the pharmacological space occupied by its related stereoisomers.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

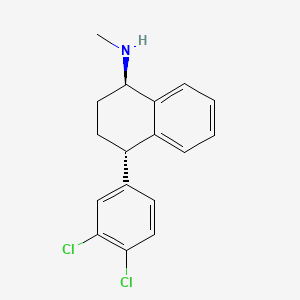

(1R,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11/h2-6,8,10,12,17,20H,7,9H2,1H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKDLMBJGBXTGI-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50904948 | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140631-53-4, 107508-17-8 | |

| Record name | Sertraline, trans-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140631534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50904948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERTRALINE, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N6S45X78A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Structural Elucidation of Sertraline Isomers

Absolute and Relative Stereochemistry of rac-trans-Sertraline (B24172)

The stereochemistry of sertraline (B1200038) is defined by the configuration at the C1 and C4 positions of the tetrahydronaphthalene ring. In the case of trans isomers, the substituents at these positions are on opposite sides of the ring system.

(1S,4R) and (1R,4S) Configurations

The this compound mixture comprises two enantiomers with specific absolute configurations: (1S,4R) and (1R,4S). The (1S,4R) enantiomer has an S configuration at the C1 position and an R configuration at the C4 position, while the (1R,4S) enantiomer has the opposite arrangement, with an R configuration at C1 and an S configuration at C4. Studies involving the administration of rac-sertraline in Wistar rats have indicated the presence of the trans isomers (1S,4R) and (1R,4S) in plasma, alongside the cis enantiomers. nih.gov

Crystallographic Studies of Sertraline Racemates and Enantiomers

Crystallographic studies, particularly using X-ray diffraction, are crucial for determining the precise arrangement of molecules in the solid state, including their conformation and intermolecular interactions.

Crystal Structure Determination (e.g., Monoclinic P121/n1 and P21)

Crystal structure analysis has been performed on both the racemate and enantiomer forms of sertraline free base. The crystal structures of the racemate and enantiomer were determined to be monoclinic with space groups P121/n1 and P21, respectively. acs.orgresearchgate.net This indicates different packing arrangements for the racemic mixture compared to the pure enantiomer in the crystalline state.

Analysis of Polymorphic Forms

Polymorphism refers to the ability of a compound to exist in more than one crystalline form. Studies have shown that the crystalline sertraline enantiomer is relatively less polymorphic compared to the sertraline-HCl salt. acs.orgresearchgate.net The solid-state nature of sertraline racemate has been identified as a racemic compound through techniques such as binary melting point phase diagrams and spectroscopy analysis. acs.orgresearchgate.net

Conformational Analysis of this compound

Conformational analysis explores the different spatial arrangements that a molecule can adopt due to rotation around single bonds. While specific detailed conformational analysis data solely for this compound from the searches is limited, the presence of rotatable bonds in sertraline contributes to its conformational flexibility. For comparison, in the structure of bifemelane, a related compound, a high number of freely rotatable bonds enhance conformational flexibility, which can be significant for binding interactions. biorxiv.org The different conformations adopted by molecules in the solid state, as observed in crystallographic studies of related compounds, highlight the importance of conformational analysis in understanding their behavior. researchgate.net

Advanced Synthetic Methodologies for Rac Trans Sertraline and Chiral Precursors

Stereocontrolled Synthesis of Tetralone Intermediates

The tetralone intermediate, specifically 4-(3,4-dichlorophenyl)-1-tetralone, is a crucial building block in sertraline (B1200038) synthesis. researchgate.netgoogle.comgoogle.com Stereocontrolled synthesis of this intermediate is vital for controlling the stereochemistry of the final product. One route to the racemic tetralone involves the reaction of 1-naphthol (B170400) with 1,2-dichlorobenzene (B45396) in the presence of a strong Lewis acid. google.comnih.gov Another approach involves the cyclization of a saturated acid under Friedel-Crafts conditions. google.com

Methods for the stereoselective synthesis of chiral tetralones have also been explored. For instance, asymmetric reduction of racemic tetralone using organocatalysts derived from L-proline and Me₂S.BH₃ can yield diastereomers that are readily separated. google.com The oxidation of the resulting trans isomer can then provide the optically active (+)-tetralone, which can be converted to (+)-sertraline via reductive amination. google.com

Asymmetric Catalysis in Sertraline Derivative Synthesis

Asymmetric catalysis plays a significant role in introducing chirality into sertraline synthesis, offering pathways to enantiomerically enriched intermediates.

Enantioselective Reductions (e.g., Ketoreductase-Catalyzed, Oxazaborolidine-Catalyzed)

Enantioselective reduction of ketones is a widely used method for synthesizing chiral alcohols, which can serve as precursors to chiral amines like sertraline. Ketoreductases (KREDs) have been employed in the bioreduction of the racemic tetralone intermediate, showing excellent enantioselectivity (>99% ee) and diastereomeric ratio (99:1) at partial conversion. st-andrews.ac.ukresearchgate.netdiva-portal.org The resulting chiral alcohol can then be oxidized to the enantiopure ketone, a direct precursor to sertraline. st-andrews.ac.ukresearchgate.net

Oxazaborolidine-catalyzed asymmetric borane (B79455) reduction of prochiral ketones, also known as CBS reduction, is another established method for producing chiral secondary alcohols with high enantiomeric excess. researchgate.netsciencenet.cnnih.gov This method has been applied in the enantioselective synthesis of (+)-sertraline. researchgate.net For example, the kinetic resolution of a racemic ketone intermediate using a chiral CBS-oxazaborolidine catalyst and a borane reducing agent has been reported as a key step in a total synthesis of (+)-sertraline. thieme-connect.com

Transaminase-Mediated Biocatalysis for Remote Stereoselection

Transaminases are enzymes that can catalyze the transfer of an amino group, and they have emerged as valuable biocatalysts for the synthesis of chiral amines. nih.gov While transaminases are often used to set the stereochemistry at the carbon directly attached to the amino group, novel transaminases have been discovered that exhibit remote stereoselectivity, controlling the stereochemistry at a site distant from the reacting center. google.comnih.govresearchgate.net A novel ω-transaminase isolated from a marine sponge has demonstrated remote stereoselection and has been applied to the resolution of an amine intermediate in the synthesis of sertraline. nih.govresearchgate.net This biocatalyst can be used for the resolution of a tetralone intermediate via reductive amination or for the biotransformation of a primary amine precursor. nih.gov

Stereoselective Amination Reactions (e.g., using Chlorosulfonyl Isocyanate)

Stereoselective amination reactions are crucial for introducing the amine functional group with controlled stereochemistry. The stereoselective amination of chiral benzylic ethers using chlorosulfonyl isocyanate (CSI) has been developed and applied to the total synthesis of (+)-sertraline. thieme-connect.comacs.orgfigshare.comacs.org This method involves the reaction of a chiral benzylic ether with CSI, followed by manipulation of the resulting intermediate to install the amine group with retention of configuration. thieme-connect.comacs.org The stereochemistry is controlled through the formation of a specific ion pair and a four-center transition state. thieme-connect.com

Enantiomeric Resolution Techniques for rac-trans-Sertraline (B24172)

Since the synthesis of this compound often yields a mixture of stereoisomers, enantiomeric resolution techniques are essential to isolate the desired (1S,4S) enantiomer.

Diastereomeric Crystallization Methods (e.g., with Mandelic Acid)

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 68691 [a] |

| Sertraline (cis-(1S,4S)) | 68617 [b] |

| 4-(3,4-dichlorophenyl)-1-tetralone | 90595 [c] |

| D-(-)-Mandelic acid | 73116 [d] |

| Chlorosulfonyl isocyanate | 24621 [e] |

Data based on: [a] https://pubchem.ncbi.nlm.nih.gov/compound/68691 [b] https://pubchem.ncbi.nlm.nih.gov/compound/68617 [c] https://pubchem.ncbi.nlm.nih.gov/compound/90595 [d] https://pubchem.ncbi.nlm.nih.gov/compound/73116 [e] https://pubchem.ncbi.nlm.nih.gov/compound/24621

Interactive Data Table:

| Synthetic Method | Key Intermediate(s) | Catalysts/Reagents Used | Stereocontrol Mechanism | Reported Outcome (e.g., ee, dr, yield) | Source |

|---|---|---|---|---|---|

| Asymmetric reduction of tetralone | Racemic tetralone | L-proline derived catalyst, Me₂S.BH₃ | Diastereoselective reduction | Separable diastereomers | google.com |

| Ketoreductase-catalyzed bioreduction | Racemic tetralone | Ketoreductase (KRED), NADPH | Enantioselective reduction | >99% ee, 99:1 dr (at 29% conversion) | st-andrews.ac.ukresearchgate.netdiva-portal.org |

| Oxazaborolidine-catalyzed reduction | Prochiral ketones, racemic ketone | Chiral oxazaborolidine catalyst, borane reducing agent | Enantioselective reduction, kinetic resolution | High enantiomeric excess | researchgate.netnih.govthieme-connect.com |

| Transaminase-mediated resolution | Amine or tetralone intermediate | ω-transaminase from marine sponge | Remote stereoselection, enantioselective transformation | Resolution of intermediate | nih.govresearchgate.net |

| Stereoselective amination with CSI | Chiral benzylic ethers | Chlorosulfonyl isocyanate (CSI), Na₂CO₃, Na₂SO₃ | SNi mechanism via tight ion pair, four-center transition state | Stereoselective amination with retention of configuration | thieme-connect.comacs.org |

Continuous Chromatography for Enantioseparation

Continuous chromatography, particularly using chiral stationary phases, is a powerful technique for the enantioseparation of racemates, including intermediates in sertraline synthesis. This method allows for the separation of enantiomers on a larger scale compared to traditional batch chromatography.

One application involves the separation of enantiomers of a tetralone precursor (specifically, (±)-Tetralone) to sertraline synthesis. Continuous chromatography on a chiral stationary phase, utilizing a system with multiple columns connected in a closed loop, has been successfully employed. This approach has demonstrated high enantiomeric purity for the desired (4S)-tetralone raffinate, reaching 99.7% enantiomeric excess (ee). ptfarm.pl The productivity of this technique is notable, reported at 371 kg of enantiomer per year per kg of chiral stationary phase. ptfarm.pl The undesired (4R) enantiomer can also be obtained. ptfarm.pl

High-performance liquid chromatography (HPLC) methods utilizing cyclodextrin-based chiral stationary phases or cyclodextrin (B1172386) additives in the mobile phase have also been developed for the separation of sertraline stereoisomers, including the cis-trans isomers and enantiomers. colab.wsnih.govnih.govnih.govmdpi.comresearchgate.net These methods are crucial for quality control and analytical purposes, allowing for the determination of enantiomeric purity and the presence of related impurities. colab.wsnih.govnih.govresearchgate.net For example, a reversed-phase HPLC method using an amylose (B160209) tris(3-chloro-5-methylphenylcarbamate) chiral stationary phase can simultaneously determine sertraline content, enantiomeric purity, and related substances in a single run. nih.govmdpi.com Another method employed a dimethyl β-CD-based CSP for the separation of sertraline and its impurities, including three stereoisomers. mdpi.com

Countercurrent chromatography (CCC) is another chromatographic technique explored for the stereoselective separation of isomeric sertraline. nih.govx-mol.net This method utilizes a biphasic solvent system, with hydroxypropyl-β-cyclodextrin or methyl-β-cyclodextrin acting as stereoselective selectors in the aqueous phase. nih.govx-mol.net Successful separation of trans-sertraline and cis-sertraline, as well as the (1S,4R) and (1R,4S) enantiomers, has been achieved using specific solvent systems and elution modes. nih.govx-mol.net

Dynamic Kinetic Resolution Strategies

Dynamic Kinetic Resolution (DKR) is a powerful strategy that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for the conversion of the entire racemate into a single desired stereoisomer with high yield and enantiomeric excess. ptfarm.plresearchgate.netdiva-portal.orgacs.org This approach is particularly attractive for the synthesis of chiral amines, which are prevalent in pharmaceuticals like sertraline. diva-portal.org

Chemoenzymatic DKR approaches have been explored for the synthesis of norsertraline, a compound structurally similar to sertraline. researchgate.netnih.govthieme-connect.com These methods typically involve the combination of an enzyme (such as Candida antarctica lipase (B570770) B, CALB) for selective acylation of one amine enantiomer and a metal catalyst (e.g., ruthenium or palladium complexes) to racemize the unreacted enantiomer. researchgate.netacs.orgnih.govthieme-connect.com This one-pot process can transform racemic primary amines into corresponding amides with high yields (up to 95%) and excellent enantiomeric excess (>99%). researchgate.netnih.gov

For instance, a chemoenzymatic DKR protocol applied to the synthesis of norsertraline utilized a ruthenium catalyst (specifically, a Shvo-type catalyst) for racemization and CALB for enzymatic acylation. nih.govthieme-connect.com This strategy allowed for the efficient conversion of a racemic amine precursor to enantiopure norsertraline. researchgate.netnih.gov The racemization catalyst plays a crucial role in this process by continuously converting the undesired enantiomer into the racemate, making it available for enzymatic resolution. researchgate.netnih.gov

DKR has also been applied to the resolution of other intermediates relevant to chiral amine synthesis. ptfarm.placs.orgnih.gov The principle involves coupling a stereoselective reaction (like enzymatic acylation or asymmetric hydrogenation) with a racemization pathway for the substrate. ptfarm.pldiva-portal.orgacs.org Metal catalysts, including those based on palladium and iridium, have been investigated for their ability to racemize amines under conditions compatible with enzymatic activity. researchgate.netacs.org

Biocatalytic Resolution Approaches

Biocatalysis, utilizing enzymes as catalysts, offers highly selective and environmentally friendly routes for the synthesis of chiral compounds, including precursors to sertraline. nih.govacs.orgdiva-portal.orgresearchgate.netacs.orgmdpi.com Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity, providing access to enantiomerically pure intermediates. nih.govacs.org

One biocatalytic approach involves the use of ketoreductases (KREDs) for the stereoselective reduction of a racemic tetralone precursor to sertraline. diva-portal.orgresearchgate.net This bioreduction can yield a key chiral alcohol intermediate with excellent enantioselectivity (>99% ee) and high diastereomeric ratio. diva-portal.orgresearchgate.net For example, the bioreduction of a racemic tetralone by NADPH-dependent KREDs has been shown to selectively produce the (S,S)-alcohol diastereomer. researchgate.net While the maximum theoretical yield for a simple kinetic resolution is 50%, this biocatalytic reduction demonstrated significant conversion towards the desired stereoisomer. diva-portal.orgresearchgate.net The resulting chiral alcohol can then be further transformed chemically or enzymatically to the enantiopure ketone precursor of sertraline. diva-portal.orgresearchgate.net

Another area of biocatalysis explored in the context of sertraline synthesis is the use of transaminases and imine reductases (IREDs). nih.govacs.orgdiva-portal.orgresearchgate.netacs.org Transaminases can be used for the resolution of chiral amines or the synthesis of amines from ketones. diva-portal.orgnih.govmdpi.com A novel ω-transaminase discovered from a marine sponge has shown potential for resolving an amine intermediate in sertraline synthesis, demonstrating remote stereoselectivity. nih.gov IREDs catalyze the reductive amination of imines to amines and have been investigated for the direct biocatalytic synthesis of (S,S)-sertraline from an imine precursor. acs.orgdiva-portal.orgresearchgate.netacs.org Although some initial attempts using IREDs for direct amination in certain routes were unsuccessful, the potential of these enzymes for creating the chiral amine functionality in sertraline remains an active area of research. diva-portal.orgresearchgate.net

Biocatalytic kinetic resolution using hydrolases, particularly lipases and esterases, is a well-established method for producing enantiopure alcohols and amines from racemates. acs.orgmdpi.com These enzymes can selectively catalyze the acylation or hydrolysis of one enantiomer in a racemic mixture. acs.org While a simple kinetic resolution is limited to a theoretical yield of 50% of the desired enantiomer based on the starting racemate, coupling it with racemization in a DKR process overcomes this limitation. ptfarm.pldiva-portal.org

The application of biocatalysis in sertraline synthesis offers advantages such as high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical methods. acs.orgmdpi.com Ongoing research continues to explore novel enzymes and optimize biocatalytic processes for the efficient and stereoselective production of sertraline and its chiral precursors. nih.govacs.orgdiva-portal.orgresearchgate.net

Molecular and Biochemical Mechanisms of Rac Trans Sertraline

Selective Serotonin (B10506) Transporter (SERT) Inhibition by rac-trans-Sertraline (B24172)

Sertraline (B1200038) functions primarily as a selective serotonin reuptake inhibitor (SSRI) mims.comnih.govwikipedia.org. Its principal mechanism of action involves the potent inhibition of the presynaptic serotonin transporter (SERT), a member of the Na+/Cl--dependent neurotransmitter transporter family mims.comnih.govwilliams.edudrugbank.com. By binding to SERT, sertraline blocks the reuptake of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron mims.comnih.govwilliams.edudrugbank.com. This inhibition leads to an increased concentration of 5-HT in the extracellular space, thereby enhancing serotonergic neurotransmission and prolonging the activation of postsynaptic serotonin receptors mims.comdrugbank.commdpi.com.

Stereospecificity of Interaction with SERT

The interaction of sertraline with SERT is stereospecific, with the (1S,4S) enantiomer exhibiting significantly higher potency in inhibiting serotonin reuptake compared to the (1R,4R) enantiomer pharmgkb.org. Research indicates that the (1R,4R) enantiomer's potency as a SERT inhibitor is approximately 20-fold less than that of the (1S,4S) enantiomer pharmgkb.org. This highlights the critical role of the specific stereochemical configuration at the C1 and C4 positions of the tetrahydronaphthalene ring in determining the affinity and inhibitory efficacy at the SERT binding site pnas.org.

Influence on SERT Binding Affinity and Kinetics

Sertraline binds to the SERT with high affinity, typically in the nanomolar range drugbank.comnih.govbiorxiv.orgwikipedia.org. This high affinity allows sertraline to effectively compete with endogenous serotonin for the primary binding site on the transporter williams.edu. Structural studies, often utilizing homologous bacterial transporters like LeuT as models, suggest that sertraline binds to the central substrate-binding site (S1 site) within the transmembrane domains of SERT biorxiv.orgbiorxiv.orgnih.gov. Binding of sertraline to this site is thought to stabilize the transporter in an outward-open conformation, preventing the conformational changes necessary for serotonin translocation across the membrane biorxiv.orgbiorxiv.org. The binding of SSRIs, including sertraline, to SERT is dependent on the presence of extracellular sodium ions (Na+) williams.edu. Furthermore, chloride ions (Cl-) have been shown to enhance the binding affinity of sertraline to SERT researchgate.net. A specific halogen-binding pocket within the SERT structure, which interacts with the chlorine atoms on the dichlorophenyl ring of sertraline, plays a crucial role in the high-affinity binding and specificity of sertraline for SERT compared to other monoamine transporters nih.govresearchgate.net.

| Compound | Target Transporter | Ki (nM) | Selectivity (SERT/Target) | Source |

|---|---|---|---|---|

| Sertraline (S,S) | SERT | 0.29 | - | wikipedia.org |

| Sertraline (S,S) | DAT | 25 | 86-fold (vs. DAT) | wikipedia.org |

| Sertraline (S,S) | NET | 420 | 1448-fold (vs. NET) | wikipedia.org |

| Sertraline (S,S) | SERT | 2.0 ± 0.2 | - | nih.gov |

| Sertraline (S,S) | SERT | 7 ± 1 | - | nih.gov |

| R-citalopram | SERT | 136 | - | pnas.org |

| S-citalopram | SERT | 4 | 35-fold (vs. R-citalopram) | pnas.org |

Note: Ki values can vary depending on the specific assay conditions and source.

Indirect Influence on Dopaminergic Neurotransmission by this compound

Although primarily recognized for its potent SERT inhibition, sertraline also exhibits a relatively moderate affinity for the dopamine (B1211576) transporter (DAT) compared to its high affinity for SERT wikipedia.orgwikipedia.org. This affinity for DAT is higher than that of many other SSRIs wikipedia.org. While the clinical significance of this interaction is debated, the moderate DAT affinity suggests that sertraline may weakly inhibit dopamine reuptake, particularly at higher concentrations wikipedia.org. Studies in animal models have provided evidence for an indirect influence on dopaminergic neurotransmission. For instance, research in rats demonstrated that sertraline administration increased extracellular dopamine concentrations in specific brain regions, such as the nucleus accumbens and striatum medisearch.ioresearchgate.net. This effect was observed with sertraline but not consistently with other SSRIs like fluvoxamine (B1237835) or paroxetine (B1678475) medisearch.ioresearchgate.net. The precise mechanisms underlying this indirect dopaminergic effect are complex and may involve multiple factors beyond direct DAT inhibition medisearch.io.

Stereochemical Interactions with Neurotransmitter Systems

The stereochemical properties of sertraline are crucial for its interactions with monoamine transporters. While the (1S,4S) enantiomer (sertraline) is the primary contributor to SERT inhibition, the stereochemistry also influences its interaction with other transporters like DAT and the norepinephrine (B1679862) transporter (NET) pnas.orgdrugbank.com. Sertraline possesses moderate affinity for the human DAT drugbank.com. Although specific comparative data on the DAT affinity of the individual (1S,4S) and (1R,4R) enantiomers is limited in the provided sources, the observed stereospecificity at SERT suggests that the interaction with other transporters is also likely to be stereochemically dependent pnas.org.

Allosteric Effects on Receptor Conformation and Downstream Signaling

Beyond its interaction with the primary substrate-binding site, sertraline has been shown to interact with an allosteric site on the SERT biorxiv.orgbiorxiv.orgnih.govresearchgate.net. This allosteric site is located in an extracellular vestibule of the transporter biorxiv.orgbiorxiv.orgnih.gov. Binding to this secondary site can modulate the function of SERT, primarily by influencing the kinetics of ligand dissociation from the central binding site biorxiv.orgnih.govresearchgate.net. While sertraline demonstrates allosteric activity, its potency at the allosteric site is generally lower (micromolar range) compared to its high affinity for the orthosteric site (nanomolar range) researchgate.net. Structural studies have indicated that sertraline binds to the central site, and density in the allosteric site was not consistently observed in some sertraline-bound SERT structures, suggesting it may be a less potent allosteric modulator compared to other compounds like S-citalopram biorxiv.org. In addition to transporter interactions, sertraline has been reported to interact with other cellular targets, including the sigma-1 receptor (σ1 receptor) wikipedia.orgbiorxiv.org. The binding of sertraline to the σ1 receptor may contribute to some of its cellular effects and influence downstream signaling pathways, although the full clinical significance of this interaction is still being investigated wikipedia.orgbiorxiv.org. Sertraline has also been shown to partially inhibit synaptic responses mediated by N-methyl-D-aspartate receptors (NMDARs) biorxiv.org.

Cellular and Subcellular Effects Mediated by this compound

Sertraline, being a lipophilic molecule, can readily cross cell membranes and accumulate in intracellular compartments biorxiv.orgplos.org. This allows for direct interactions with intracellular proteins and lipid membranes, independent of its primary target, SERT biorxiv.orgplos.org. Studies in model organisms like yeast, which lack a SERT homolog, have revealed that sertraline can accumulate in organellar membranes, particularly those involved in vesicle formation (vesiculogenic membranes) plos.orgnih.gov. This accumulation can induce membrane curvature stress and trigger an adaptive autophagic response plos.orgnih.gov. These findings suggest that sertraline can exert cellular effects through mechanisms independent of serotonin transport inhibition plos.org. In fungal cells, sertraline has been shown to alter the expression of genes involved in maintaining cell wall and plasma membrane stability, energy metabolism, cellular detoxification, and defense against oxidative stress mdpi.com. In mammalian cells, sertraline has been observed to induce SERT endocytosis, leading to a reduction in the number of SERT molecules on the cell surface frontiersin.org. Sertraline is also known to be a potent inhibitor of dynamin-1, a protein crucial for the process of endocytosis frontiersin.org. Ultrastructural studies have indicated that sertraline treatment can lead to a phenotype resembling drug-induced phospholipidosis in mammalian cells, characterized by the accumulation of phospholipids (B1166683) in lysosomes nih.gov. Furthermore, sertraline has been shown to modulate the activity of various phospholipases, inhibiting some (e.g., phospholipase A1 and D) and activating others (e.g., phospholipase A2) nih.gov.

Influence of Lipophilicity and Hydrogen Bonding on Membrane Permeability and Receptor Engagement

The molecular properties of this compound, particularly its lipophilicity and capacity for hydrogen bonding, play a significant role in its interactions with biological membranes and potential engagement with receptors or transporters. The lipophilic nature of the compound facilitates its permeability across lipid bilayers, which is a critical factor for cellular uptake and distribution within tissues. scbt.comscholaris.ca This characteristic influences the rate of absorption and the concentration gradient across membranes. scholaris.ca

Inhibition of Dynamin 1 Dependent Endocytosis

Studies have demonstrated that this compound acts as an inhibitor of dynamin 1 GTPase activity. nih.govscbt.comresearchgate.netkarger.com Dynamin is a protein crucial for the scission of vesicles from the plasma membrane during various forms of endocytosis, including clathrin-mediated and caveolae-mediated pathways. nih.govresearchgate.netkarger.com By suppressing dynamin GTPase activity, this compound leads to the inhibition of dynamin-dependent endocytosis. nih.govscbt.comresearchgate.netkarger.com

This inhibitory effect on endocytosis has been observed in different cellular contexts. For instance, it has been shown that sertraline can interfere with the internalization of albumin through caveolae in glomerular endothelial and epithelial cells, suggesting a potential role in modulating protein trafficking in these cells. karger.com While SERT endocytosis is reported to be dynamin-1 dependent, sertraline treatment, despite being a dynamin-1 inhibitor, can induce SERT endocytosis, potentially rerouting it via an alternative clathrin-independent pathway. nih.gov

Investigation of Non-Canonical Molecular Targets

Beyond its well-established interaction with the serotonin transporter, research has explored non-canonical molecular targets of this compound, revealing additional biochemical mechanisms.

Serine Hydroxymethyltransferase (SHMT) Inhibition

Investigations into the non-canonical targets of sertraline have identified its capacity to inhibit Serine Hydroxymethyltransferase (SHMT). oup.comresearchgate.netfrontiersin.org SHMT is a key enzyme involved in the folate-mediated one-carbon metabolism, catalyzing the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. oup.comresearchgate.netfrontiersin.orgnih.gov This pathway is essential for nucleotide synthesis and cellular proliferation. oup.comresearchgate.netfrontiersin.orgnih.gov

Human cells possess two isoforms of SHMT: cytosolic SHMT1 and mitochondrial SHMT2. frontiersin.orgnih.gov Studies have indicated that sertraline can suppress the activity of SHMT2. oup.comresearchgate.netfrontiersin.org This inhibition of SHMT has been explored in the context of its potential to suppress the growth of certain tumor types that are addicted to serine/glycine synthesis. oup.com

Antimicrobial Mechanisms of Action

This compound has demonstrated antimicrobial activity against various bacteria, including multidrug-resistant strains. mdpi.comresearchgate.netumn.edubiorxiv.orgelifesciences.org The mechanisms underlying this antimicrobial effect are multifaceted and involve interactions with bacterial cellular structures and processes.

One proposed mechanism of sertraline's antimicrobial action involves increasing bacterial membrane permeability. mdpi.comresearchgate.netscribd.com This increased permeability can lead to the leakage of intracellular components, such as proteins and DNA, contributing to bacterial cell damage. mdpi.comresearchgate.net Evidence for this includes heightened dye absorption in bacteria treated with sertraline. mdpi.comresearchgate.net

Furthermore, sertraline has been shown to induce oxidative stress in bacteria. mdpi.comresearchgate.netscribd.com This is evidenced by increased levels of reactive oxygen species within the bacterial cells, which can cause damage to cellular components and impair bacterial function. mdpi.comresearchgate.net The antimicrobial efficiency of sertraline can be reduced in the presence of antioxidants, supporting the role of oxidative stress in its mechanism. mdpi.com

Another significant antimicrobial mechanism of this compound is its ability to modulate bacterial efflux pumps. mdpi.comresearchgate.netbiorxiv.orgelifesciences.orgelifesciences.org Efflux pumps are membrane proteins that export various compounds, including antibiotics, out of the bacterial cell, contributing to drug resistance. frontiersin.org Sertraline has been found to inhibit the activity of these efflux pumps. mdpi.comresearchgate.netbiorxiv.orgelifesciences.orgelifesciences.org

By inhibiting efflux pumps, sertraline can increase the intracellular accumulation of other antimicrobial agents, thereby enhancing their effectiveness against resistant bacterial strains. mdpi.comresearchgate.netbiorxiv.orgelifesciences.orgelifesciences.org Studies have shown that sertraline can increase the accumulation of compounds like ethidium (B1194527) bromide and enhance the activity of antibiotics such as tetracycline (B611298) in resistant bacteria. mdpi.comresearchgate.net This suggests a potential role for sertraline as an efflux pump inhibitor in combination therapies to combat multidrug-resistant bacteria. mdpi.comresearchgate.netbiorxiv.orgelifesciences.orgelifesciences.org

Preclinical Pharmacokinetic Research on Rac Trans Sertraline Stereoisomers

Stereoselective Disposition and Biotransformation in Animal Models

Preclinical studies in animal models, such as rats, have provided insights into the stereoselective disposition and biotransformation of sertraline (B1200038) stereoisomers. These studies are essential for understanding how the different spatial arrangements of the molecule influence its absorption, distribution, metabolism, and excretion.

Detection and Quantification of trans-Isomers in Biological Fluids (e.g., Rat Plasma)

Analytical methods are fundamental for detecting and quantifying drug stereoisomers in biological matrices. Studies investigating sertraline stereoisomers in rat plasma have employed techniques such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection. A sensitive HPLC method utilizing 9H-fluoren-9-ylmethyl chloroformate derivatization has been developed for quantifying sertraline in rat plasma, requiring only a small sample volume (0.1 mL). nih.gov This method involved deproteinization and derivatization steps, with the resulting derivative being stable at room temperature. nih.gov The analytical column used was a C18 column, and the mobile phase consisted of acetonitrile (B52724) and water. nih.gov

The calibration curves for this method were linear over a range of 10-500 ng/mL. nih.gov The limit of detection (LOD) was approximately 3 ng/mL, and the lower limit of quantification (LLOQ) was established at 10 ng/mL. nih.gov The method demonstrated good accuracy and precision, with bias lower than 10% and relative standard deviations (within-day and between-day) lower than 12%. nih.gov This analytical approach has been successfully applied to characterize sertraline pharmacokinetics in rats following both intravenous and oral administration. nih.gov

Another approach for analyzing sertraline and its metabolite N-desmethylsertraline (DMS) in plasma involves Capillary Electrophoresis (CE) with laser-induced fluorescence (LIF) detection. researchgate.net This method includes a solid-phase extraction (SPE) procedure for sample pretreatment followed by derivatization. researchgate.net

Studies specifically investigating the presence of trans isomers in rat plasma after oral administration of rac-sertraline have indicated the presence of the (1S,4R) and (1R,4S) trans isomers in the plasma. nih.gov

Enantioselective Pharmacokinetics and Clearance

Pharmacokinetic studies in animal models, such as Wistar male rats, have revealed that the kinetics of sertraline are stereoselective. Parameters such as the area under the curve (AUC), clearance, and maximum serum concentration (Cmax) have shown stereoselectivity. nih.gov Wistar male rats exhibited higher plasma levels of cis-(1S,4S)-sertraline compared to the cis-(1R,4R)-sertraline enantiomer. nih.gov A higher AUC was observed for cis-(1S,4S)-sertraline than for the cis-(1R,4R)-sertraline enantiomer. nih.gov The disposition of sertraline in male Wistar rats is enantioselective, with a (+):(-) plasma concentration ratio (AUC) near 1.04. nih.gov The Cmax was also greater for (+)-cis-(1S,4S)-sertraline than for (-)-cis-(1R,4R)-sertraline. nih.gov

These findings highlight that the body handles the different sertraline enantiomers differently, impacting their exposure levels.

Enzymatic Pathways in the Metabolism of Sertraline Stereoisomers

The metabolism of sertraline is primarily hepatic and involves a complex interplay of cytochrome P450 (CYP) enzymes and other metabolic pathways. Understanding the specific enzymes involved in the biotransformation of sertraline stereoisomers is crucial for predicting potential drug interactions and variability in response.

Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2B6, CYP2C19, CYP2D6)

Sertraline undergoes extensive metabolism in the liver, primarily via the cytochrome P450 enzyme system. researchgate.nethres.ca Multiple CYP isoforms are involved in the N-demethylation of sertraline, including CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. pharmgkb.org While several enzymes contribute, CYP2B6 has been shown to contribute to the greatest extent to sertraline N-demethylation, with lesser contributions from CYP2C19, CYP2C9, CYP3A4, and CYP2D6. pharmgkb.orgnih.gov At high in vitro sertraline concentrations, metabolism is primarily driven by CYP2C9, CYP3A4, and CYP2C19, with CYP2D6 and CYP2B6 playing minor roles. pharmgkb.org However, at lower concentrations, CYP2D6 and CYP2B6 may play a more prominent role in the formation of N-desmethylsertraline, while CYP3A4's role may be smaller. nih.gov

In addition to N-demethylation, CYP enzymes are also involved in the deamination of sertraline. Data suggest a role for CYP3A4 and CYP2C19 in this process. pharmgkb.orgnih.gov

The involvement of multiple CYP enzymes in sertraline metabolism suggests that no single enzyme polymorphism is likely to profoundly impact its pharmacokinetics. nih.gov However, studies have indicated that the impact of a single gene polymorphism, such as CYP2C19, may be limited, and a combination of multiple metabolizing enzyme genes (e.g., CYP2C19, CYP2B6, and CYP3A4) may more effectively predict sertraline concentrations. researchgate.net

Formation of N-Desmethylsertraline and Other Metabolites

The principal initial pathway of sertraline metabolism is N-demethylation, which leads to the formation of N-desmethylsertraline (DMS). hres.catga.gov.au DMS is the major active metabolite of sertraline. hres.canih.govnih.gov While DMS is pharmacologically active, it is substantially less potent than sertraline, exhibiting approximately 10 to 20 times less activity as a serotonin (B10506) re-uptake inhibitor in vitro and almost no activity in animal models. nih.govnih.govinchem.orggeneesmiddeleninformatiebank.nl

Both sertraline and N-desmethylsertraline undergo further metabolism, including oxidative deamination and subsequent reduction, hydroxylation, and glucuronide conjugation. hres.catga.gov.au Deamination of sertraline can also be catalyzed by monoamine oxidases A and B. pharmgkb.orgnih.gov Desmethylsertraline can also be deaminated by CYP2E1. pharmgkb.org Alpha-hydroxy sertraline ketone is formed through deamination by CYP3A4, CYP2C19, MAO-A, and MAO-B, and is subsequently glucuronidated. pharmgkb.org Sertraline can also be glucuronidated to sertraline carbamoyl-O-glucuronide via a carbamic acid intermediate, a reaction catalyzed by UGT1A3, UGT1A6, UGT2B4, and UGT2B7. pharmgkb.org

Biliary excretion of these metabolites is significant. hres.ca In a study with radiolabelled sertraline, about 40-45% of the administered radioactivity was recovered in urine and faeces over 9 days. tga.gov.au Unchanged sertraline was not detectable in urine, but about 12-14% of unchanged sertraline was accounted for in faeces. tga.gov.au

N-desmethylsertraline has a significantly longer half-life than sertraline, ranging from 62 to 104 hours. hres.catga.gov.au This longer half-life results in DMS plasma concentrations often reaching levels comparable to or higher than those of the parent compound. hres.capsychiatriapolska.pl

Protein Binding Characteristics of rac-trans-Sertraline (B24172) and Enantiomers

Protein binding is a critical factor influencing the distribution and clearance of a drug. Sertraline is known to be highly bound to plasma proteins. nih.govtga.gov.auinchem.orggeneesmiddeleninformatiebank.nldrugbank.comresearchgate.net In vitro studies have shown that sertraline is approximately 98% bound to serum proteins. nih.govtga.gov.auresearchgate.net It binds to human serum albumin with high affinity through hydrophobic interactions and hydrogen bonding. nih.gov

While sertraline itself is highly protein-bound, the protein binding characteristics of individual this compound enantiomers may exhibit stereoselectivity, potentially influencing their free concentrations and thus their distribution and elimination. Although specific data on the protein binding of the trans enantiomers of sertraline were not prominently found in the provided search results, studies on other chiral drugs have demonstrated stereoselective protein binding, where one enantiomer binds more extensively than the other. researchgate.net This stereoselectivity in protein binding can contribute to observed differences in the pharmacokinetics of enantiomers. researchgate.net Further research specifically on the protein binding of the individual (1S,4R) and (1R,4S) trans-sertraline enantiomers would provide a more complete picture of their disposition.

Animal studies indicate that sertraline has a large apparent volume of distribution, which is consistent with extensive tissue distribution. tga.gov.auresearchgate.net

Computational and Theoretical Studies of Rac Trans Sertraline

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are crucial for investigating the behavior of rac-trans-sertraline (B24172) and its stereoisomers in various environments, providing insights into their preferred conformations, stability, and interactions with potential binding partners.

Molecular Docking for Ligand-Target Interactions (e.g., SHMT, SERT)

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand, such as this compound or its stereoisomers, within the binding site of a target protein, such as the serotonin (B10506) transporter (SERT) or serine hydroxymethyltransferase (SHMT). This method estimates the binding affinity between the ligand and the receptor based on scoring functions.

Studies have utilized molecular docking to explore the interactions of sertraline (B1200038) (often referring to the cis isomers in these biological contexts) with key targets. For example, computational docking has been employed to investigate the binding of sertraline to SHMT1 and SHMT2, enzymes involved in serine/glycine (B1666218) synthesis. These studies aimed to repurpose sertraline as an inhibitor of these enzymes in the context of cancer therapy. Docking simulations of sertraline with SHMT, performed in the presence of the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor, have shown that sertraline can potentially bind in the active site of SHMT1 and SHMT2. aacrjournals.orgnih.govbiorxiv.org Software such as MOE and GOLD have been used for these docking studies. aacrjournals.org Docking scores have been calculated to assess the predicted binding affinity, and these scores for sertraline were found to be in a similar range to those of known SHMT inhibitors. biorxiv.orggoogle.com Analysis of the docking poses has revealed potential interactions, including hydrogen bonds, between sertraline and residues within the SHMT binding pocket. nih.gov

Molecular docking has also been widely applied to study the interaction of sertraline with its primary target, SERT. These studies aim to understand the molecular basis of SERT inhibition by SSRIs, including sertraline. abap.co.inejournals.ca Docking simulations have helped to identify key residues in the SERT binding site that interact with sertraline, such as hydrophobic and π-stacking interactions with residues like Tyr95, Tyr176, and Phe335 in the human SERT (hSERT) central binding pocket. researchgate.net The crystal structure of hSERT complexed with sertraline (PDB ID: 6AWO) has been used as a basis for docking studies. researchgate.net While many docking studies focus on the active (1S,4S)-cis-sertraline enantiomer, the principles and methods are applicable to understanding the potential interactions of this compound with these targets.

Molecular Dynamics Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their complexes. This technique is valuable for understanding the conformational flexibility of this compound and its interactions with its environment or binding partners over time.

MD simulations have been used to investigate the stability and dynamics of protein-ligand complexes involving sertraline (typically the cis isomers) and SERT. These simulations can reveal how the binding of sertraline affects the conformation of SERT and how the ligand itself behaves within the binding site. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and radius of gyration (Rg) are often calculated from MD trajectories to assess the stability and flexibility of the protein-ligand complex. rsc.org Binding free energies can also be estimated from MD simulations using methods like MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). rsc.orgresearchgate.net

Beyond protein targets, MD simulations have also been applied to study the inclusion complexes formed between sertraline stereoisomers and cyclodextrins. rsc.orgresearchgate.netmdpi.comrsc.org These studies are relevant for understanding the encapsulation process and the stability of such complexes, which can have implications for drug delivery and formulation. MD simulations using force fields like MM3 have been employed to explore the potential energy surface of sertraline-cyclodextrin adducts. rsc.orgresearchgate.netmdpi.comrsc.org Comparing results from MD simulations with those from other computational methods, such as quantum chemistry calculations, can provide a more comprehensive understanding of the interactions involved. rsc.orgrsc.orgresearchgate.net

Quantum Chemistry Calculations for Electronic Structure and Interactions

Quantum chemistry calculations provide a detailed description of the electronic structure of molecules, which is fundamental to understanding their properties and interactions. These methods are particularly useful for studying the different stereoisomers of sertraline, including the trans forms, and their non-covalent interactions.

Studies have utilized quantum chemistry methods to analyze the electronic structure and properties of sertraline and its stereoisomers. Semi-empirical methods, such as the PM3 procedure, have been applied to calculate properties like bond lengths, bond orders, partial charge distributions, and heats of formation for neutral and charged sertraline molecules. nih.govresearchgate.net More advanced Density Functional Theory (DFT) calculations, using various basis sets (e.g., 3-21g, 6-31g, PBE0/6-31G(d,p), 6-311++G(d,p)), have been employed to investigate the molecular and electronic structures of sertraline, including its hydrochloride salt. rsc.orgrsc.orgresearchgate.netresearchgate.netaps.orgrsc.org These calculations can provide insights into the distribution of electron density and electrostatic potential, which are crucial for understanding how sertraline interacts with other molecules. rsc.orgrsc.org

Quantum chemistry has also been used to study the non-covalent interactions between sertraline stereoisomers (including the trans-(1R,4S) and trans-(1S,4R) forms) and cyclodextrins. rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org These studies employ methods to analyze hydrogen bonds and other non-covalent forces, providing a deeper understanding of the factors that stabilize inclusion complexes. rsc.orgresearchgate.netrsc.org The exploration of the potential energy surface using quantum chemistry methods, sometimes combined with classical molecular mechanics or MD snapshots, helps to identify low-energy conformations and binding geometries. rsc.orgresearchgate.netresearchgate.netrsc.org

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Modeling

Computational approaches play a significant role in elucidating the relationship between the chemical structure of sertraline stereoisomers and their biological activity (SAR), as well as the molecular mechanisms underlying their effects (SMR).

Predictive Models for Stereoselective Binding and Activity

Sertraline has two chiral centers, leading to four stereoisomers. The biological activity, particularly the potent inhibition of SERT, is primarily associated with the (1S,4S)-cis enantiomer. Computational models contribute to understanding this stereoselectivity by predicting the binding affinities and interactions of different stereoisomers with target proteins.

Molecular docking and MD simulations can reveal differences in how the cis and trans stereoisomers, as well as their respective enantiomers, fit into and interact with the binding site of SERT or other targets. By comparing the predicted binding poses and energies of the different stereoisomers, computational models can help explain why one stereoisomer might bind more strongly or effectively than others. researchgate.netnih.gov Studies on the interaction of sertraline stereoisomers with cyclodextrins using quantum chemistry and MD also highlight differences in their inclusion behavior and stability, which can be relevant for understanding stereoselective separation processes. rsc.orgresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net While direct computational studies specifically comparing the SERT binding of this compound (as a racemate of (1R,4S) and (1S,4R)) versus the cis isomers are less prominent in the provided results, the methods described are directly applicable to such investigations. The differences in the spatial arrangement of the substituents in the cis and trans configurations lead to distinct interactions within the binding pocket, which computational models can capture and quantify.

Rational Design of Modified Structures Based on Computational Insights

Computational insights gained from molecular modeling, simulation, and quantum chemistry calculations can inform the rational design of new compounds with potentially improved pharmacological properties. By understanding the key interactions between sertraline and its targets, researchers can design modified structures aimed at enhancing affinity, selectivity, or other desired characteristics.

Computational modeling studies have been used in the rational design of novel SSRI drug candidates based on the sertraline scaffold. researchgate.netresearchgate.netum.edu.mttandfonline.com These approaches involve generating potential new molecules, such as bioisosteres of sertraline, and predicting their binding affinity to SERT using docking and scoring functions. researchgate.netresearchgate.netum.edu.mt By analyzing the predicted interactions and comparing the scores of the designed compounds with those of the parent molecule, researchers can prioritize candidates for synthesis and experimental testing. researchgate.netresearchgate.net Computational insights into the structural features of sertraline that are important for SERT binding, such as hydrophobic and π-stacking interactions, guide the modification process. researchgate.net The goal is to design molecules that retain or improve upon the beneficial interactions while potentially minimizing undesirable ones. researchgate.net This rational design process, guided by computational predictions, accelerates the search for new therapeutic agents with potentially better efficacy and reduced side effects. tandfonline.comfrontiersin.org

Analytical Methodologies for Characterization and Quantification of Rac Trans Sertraline

Chiral Chromatographic Techniques for Enantiomer and Diastereomer Separation

Sertraline (B1200038) possesses two chiral centers, resulting in four possible stereoisomers. However, only the (1S,4S) enantiomer is therapeutically active. nih.gov Consequently, the separation and quantification of these isomers are paramount. Chiral chromatography is the cornerstone for achieving this separation.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a primary and widely recognized tool for determining the enantiomeric purity of chiral drugs like sertraline. nih.gov These specialized columns enable the separation of enantiomers and diastereomers by creating a chiral environment where the isomers interact differently, leading to different retention times.

A variety of CSPs have been successfully employed for the chiral separation of sertraline. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are particularly effective. For instance, an amylose tris(3-chloro-5-methylphenylcarbamate)-based CSP has been used under reversed-phase conditions to resolve all sertraline stereoisomers in a single run. nih.govresearchgate.net Another commonly used column is the Chiralpak AD-H, which is also polysaccharide-based and is utilized in normal-phase conditions as per the European Pharmacopoeia monograph for evaluating the enantiomeric excess of sertraline. nih.gov

Cyclodextrin-based CSPs have also proven valuable. A method using a heptakis(dimethyl-β-cyclodextrin)-based stationary phase, CYCLOBOND I 2000 DM, has been developed for the reversed-phase separation of sertraline enantiomers and its related chiral impurities. nih.govsigmaaldrich.com Furthermore, protein-based chiral stationary phases, such as the Chiral AGP column, have been used in reversed-phase chromatography to achieve baseline separation of sertraline's cis enantiomers. rjptonline.org

The choice of mobile phase is critical for optimizing separation. In normal-phase HPLC, mixtures of n-hexane, 2-propanol, and diethylamine are often used. nih.gov For reversed-phase methods, mobile phases typically consist of acetonitrile (B52724) and water, sometimes with additives like diethylamine to improve peak shape and resolution. nih.gov The development of "single-run" methods, which can determine content, enantiomeric purity, and related substances in one analysis, represents a significant advancement in efficiency. nih.gov

Table 1: Examples of Chiral Stationary Phases and Conditions for Sertraline Analysis

| Chiral Stationary Phase (CSP) | Column Example | Separation Mode | Mobile Phase Composition (v/v/v) | Application |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Chiralpak IG-3 | Reversed-Phase | Acetonitrile / Water / Diethylamine (75:25:0.1) | Single-run determination of content, enantiomeric purity, and related substances. nih.gov |

| Polysaccharide-based | Chiralpak AD-H | Normal-Phase | n-hexane / 2-propanol / Diethylamine | Evaluation of enantiomeric excess in the active pharmaceutical ingredient. nih.gov |

| Heptakis(dimethyl-β-cyclodextrin) | CYCLOBOND I 2000 DM | Reversed-Phase | - | Determination of sertraline enantiomers in drug substance and rat plasma. nih.govsigmaaldrich.com |

| Protein-based | Chiral AGP | Reversed-Phase | Ammonium phosphate buffer / Isopropanol (80:20) | Quantitation of sertraline 1R4R cis enantiomer. rjptonline.org |

| Amylase-based | Chiralpak AD-H | Normal-Phase | Hexane / Isopropyl alcohol / Ethanol / Diethylamine | Separation of sertraline and its cis-(1R, 4R) enantiomer. researchgate.netrasayanjournal.co.in |

Gas Chromatography (GC) for Enantiomeric Purity Assessment

Gas chromatography (GC) is another powerful technique for assessing the enantiomeric purity of sertraline, particularly for the analysis of volatile derivatives. While HPLC is more common for direct chiral separations, GC, especially when coupled with a mass spectrometer (GC-MS), offers high sensitivity and resolution. researchgate.netnih.gov

For GC analysis, sertraline is often derivatized to increase its volatility and thermal stability. Perfluoroacylation, for instance, has been shown to enhance sensitivity significantly. nih.gov The use of chiral capillary columns, often coated with derivatized cyclodextrins, is essential for the enantiomeric separation. gcms.cz The European Pharmacopoeia monograph for sertraline includes a GC method for the assessment of certain impurities. nih.gov During process development, GC has been instrumental in detecting and quantifying impurities, some of which were later identified and characterized using techniques like LC-MS. hilarispublisher.com

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric methods are indispensable for the quantitative analysis, structural confirmation, and stereochemical elucidation of rac-trans-sertraline (B24172).

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a straightforward, cost-effective, and widely used method for the quantitative analysis of sertraline in its pure form and in pharmaceutical formulations. wisdomlib.orgamazonaws.com The principle of this technique relies on the measurement of the absorbance of a sertraline solution at a specific wavelength.

In aqueous solutions, sertraline exhibits a maximum absorbance (λmax) at approximately 275 nm. wisdomlib.orgamazonaws.com The method's linearity is typically observed in a concentration range of 5-30 µg/mL. amazonaws.com For validation, parameters such as accuracy, precision, linearity, and robustness are rigorously assessed. Recovery studies, a measure of accuracy, have shown results in the range of 98.3% to 101.8%. wisdomlib.org

To enhance sensitivity and shift the absorbance to the visible region, colorimetric methods have been developed. These involve reacting sertraline with a chromogenic agent to form a colored complex. For example, reaction with chloranilic acid in a slightly alkaline medium produces a purple complex with a λmax around 527.5 nm. researchgate.net Other reagents like alizarin red and tropaeolin ooo have also been used, forming chloroform-extractable colored complexes with absorbance maxima at 425.0 nm and 485.0 nm, respectively. ijpar.com

Table 2: UV-Visible Spectrophotometric Methods for Sertraline Quantification

| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) |

| Direct UV | Water | 275 | 5-30 amazonaws.com |

| Colorimetric | Chloranilic acid | 527.5 | 0.1-5 researchgate.net |

| Colorimetric | Alizarin red | 425.0 | 20-90 ijpar.com |

| Colorimetric | Tropaeolin ooo | 485.0 | 3-24 ijpar.com |

Mass Spectrometry for Structural Confirmation and Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the structural confirmation of sertraline and the identification of its metabolites. It is often coupled with a chromatographic separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

In LC-MS/MS, sertraline and its primary metabolite, N-desmethylsertraline, can be simultaneously determined in biological matrices like human plasma. nih.gov The analysis is typically performed in the positive ion and multiple reaction monitoring (MRM) mode. The protonated precursor to product ion transitions for sertraline is commonly m/z 306.2 → 159.0, and for N-desmethylsertraline, it is m/z 292.1 → 159.0. nih.gov High-resolution mass spectrometry is also employed for the identification and characterization of degradation products. researchgate.net

GC-MS is also utilized for the determination of sertraline, often after a derivatization step to improve its chromatographic properties. nih.gov Thin-layer chromatography (TLC) has been coupled with mass spectrometry for the detection and identification of sertraline and its metabolites in urine. researchgate.netzsmu.edu.ua

Circular Dichroism Spectroscopy for Stereochemical Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. It is a valuable tool for the stereochemical confirmation of sertraline and for studying its interactions with other molecules. The CD spectrum provides a unique fingerprint for a specific enantiomer. chiralabsxl.com

The aqueous solution of sertraline hydrochloride exhibits a characteristic CD spectrum with positive Cotton effects (peaks) at 263 nm and 270 nm, and negative Cotton effects at 274 nm and 280 nm. mdpi.com Changes in the CD spectrum upon the addition of another molecule, such as a cyclodextrin (B1172386), can indicate interactions and complex formation, providing insights into the inclusion of the drug molecule into the cyclodextrin cavity. mdpi.comresearchgate.net The signs of the peaks in the CD spectrum are definitive indicators of the handedness of the enantiomer. chiralabsxl.com This technique is crucial for confirming the absolute configuration of chiral molecules. nih.gov

Method Development and Validation for Research Applications

The accurate characterization and quantification of this compound and its stereoisomers are crucial in research applications, ranging from synthetic process monitoring to pharmacokinetic studies. The development of robust and reliable analytical methods is therefore a primary focus. These methods must be capable of separating the trans-isomers from the cis-isomers and also resolving the individual enantiomers within each pair. High-performance liquid chromatography (HPLC) and capillary electrokinetic chromatography are among the most powerful techniques employed for this purpose. Method development typically involves the optimization of various parameters to achieve the desired selectivity and sensitivity, followed by a thorough validation process to ensure the method's performance is reliable and reproducible.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the analysis of sertraline isomers. The development of a successful HPLC method hinges on the selection of an appropriate stationary phase (column) and mobile phase composition to achieve the necessary chiral and diastereomeric separation.

Several research efforts have focused on developing stereospecific HPLC methods. One approach involves using a protein-based chiral stationary phase, such as a Chiral AGP column. rjptonline.org A reverse-phase method utilizing this column with a mobile phase of ammonium phosphate buffer and isopropanol (80:20, v/v) has been successfully developed. rjptonline.org Another strategy employs polysaccharide-based chiral stationary phases, like Chiralpak AD-H, often used in normal-phase chromatography with a mobile phase containing n-hexane, isopropanol, ethanol, and diethylamine. rjptonline.orgnih.gov

Reversed-phase HPLC methods are also common. One such method for analyzing sertraline and its non-chiral impurities was optimized using a Zorbax Bonus-RP column, which contains a polar amide group embedded in a C14 alkyl chain. nih.gov The optimal conditions were achieved with a mobile phase of phosphate buffer (pH 2.8; 10mM) and methanol (63:37, v/v) at an elevated temperature of 50°C. nih.gov Furthermore, cyclodextrins have been used as chiral selectors directly in the mobile phase. A selective and stereospecific HPLC method was developed using a Zorbax SB C-18 column with a mobile phase containing both β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) in a phosphate buffer mixed with acetonitrile. benthamdirect.com The complete resolution of all four stereoisomers was achieved with concentrations of 9mM β-CD and 15mM HP-β-CD. benthamdirect.com

The following table summarizes the chromatographic conditions from various developed HPLC methods for the analysis of sertraline and its isomers.

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| Chiral AGP (100 mm x 4.0 mm, 5 µm) | Ammonium dihydrogen orthophosphate buffer (pH 5.5) and Isopropanol (80:20, v/v) | 1.0 | 215 | rjptonline.org |

| Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) | Phosphate buffer (pH 2.8; 10mM) and Methanol (63:37, v/v) | 1.0 | 220 | nih.gov |

| Zorbax SB C-18 (250 x 4.6 mm, 5µ) | 170mM KH2PO4 (containing 9mM β-CD and 15mM HP-β-CD, pH 3.0) and Acetonitrile (75:25, v/v) | 1.0 | 220 | benthamdirect.com |

| Chiralpak IG-3 (250 mm × 4.6 mm, 3 μm) | Acetonitrile, Water, and Diethylamine (75:25:0.1, v/v/v) | 1.0 | 215 or 246 | nih.gov |

| Waters C18 (150mm x 4.6mm, 5µm) | Acetonitrile and Phosphate buffer (pH 2.9) (80:20, v/v) | 1.0 | 205 | amazonaws.com |

Method Validation

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose, following guidelines from bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net Validation encompasses several key parameters:

Linearity: This establishes the relationship between the concentration of the analyte and the analytical signal. For instance, a reverse-phase chiral HPLC method demonstrated linearity for the sertraline 1R4R cis enantiomer in the range of 0.05 µg/mL to 0.30 µg/mL with a correlation coefficient (r) greater than 0.9995. rjptonline.org Another RP-HPLC method for sertraline showed linearity in the concentration range of 10–200 μg/ml with a correlation coefficient of 0.998. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. One validated method reported an LOD and LOQ for the sertraline 1R4R cis enantiomer of 0.016 µg/mL and 0.05 µg/mL, respectively. rjptonline.org

Precision: This assesses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For one method, the relative standard deviation (RSD) values for intra- and inter-day precision were found to be less than 0.65% and 0.72%, respectively. nih.gov

Accuracy: This measures the closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of standard is added to a sample. A study reported recovery values between 99.25% and 101.86%. nih.gov Another found recoveries ranging from 93.8% to 103.9%. rasayanjournal.co.in

Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.govrasayanjournal.co.in

The table below provides a summary of validation parameters from a selected research application.

| Validation Parameter | Analyte | Result | Reference |

|---|---|---|---|

| Linearity Range | sertraline 1R4R cis enantiomer | 0.05 µg/mL - 0.30 µg/mL (r > 0.9995) | rjptonline.org |

| LOD | sertraline 1R4R cis enantiomer | 0.016 µg/mL | rjptonline.org |

| LOQ | sertraline 1R4R cis enantiomer | 0.05 µg/mL | rjptonline.org |

| Linearity Range | Sertraline | 5-50 µg/ml | amazonaws.com |

| Accuracy (Recovery) | Sertraline | 99.25% - 100.62% | amazonaws.com |

Capillary Electrokinetic Chromatography

Beyond HPLC, cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) has proven to be a valuable technique for resolving all four stereoisomers of sertraline. nih.gov This method is particularly useful for purity testing of bulk drug substances. One study found that a background electrolyte composed of 20 mM sodium borate (pH 9.0) with 50 mM sodium cholate, 15 mM sulfated β-cyclodextrin, and 5 mM hydroxypropyl-β-cyclodextrin was optimal for the separation. nih.gov This method was validated for the quantification of impurities at levels as low as 0.1% in bulk drug samples. nih.gov

Another study successfully used highly sulfated gamma-cyclodextrin and alpha-cyclodextrin as chiral selectors in electrokinetic chromatography to separate the four stereoisomers. nih.gov The highly sulfated gamma-cyclodextrin was found to be superior for routine analysis, providing a limit of quantitation at or below 0.1% for each stereoisomeric impurity with a resolution of not less than 4.0. nih.gov

Emerging Research Areas and Future Perspectives for Rac Trans Sertraline

Exploration of Novel Synthetic Pathways with Enhanced Stereocontrol

The synthesis of sertraline (B1200038) involves the creation of two chiral centers, presenting a challenge in achieving high stereoselectivity to preferentially form the desired (+)-cis-(1S,4S) enantiomer while minimizing the formation of other stereoisomers, including the trans forms nih.gov. Traditional synthetic routes can produce substantial amounts of these undesired stereoisomers, which are considered impurities nih.gov.

Biocatalytic approaches, utilizing enzymes, are also being investigated for the synthesis of chiral amines, which are key structural motifs in pharmaceuticals like sertraline acs.orgresearchgate.net. These methods can offer superior stereoselectivity compared to chemical catalysts due to the precise nature of enzyme-substrate interactions acs.org. Dynamic kinetic resolution (DKR), a process that combines a racemization technique with a stereoselective transformation, is one such biocatalytic approach being applied to the synthesis of intermediates structurally similar to sertraline, such as norsertraline researchgate.net. These efforts aim to create more efficient, sustainable, and stereoselective routes to produce enantiopure sertraline, thereby reducing the presence of unwanted stereoisomers like rac-trans-sertraline (B24172).

Deepening Understanding of Stereospecific Biochemical Interactions